molecular formula C8H4ClF2NO3 B13594922 2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one

2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one

Cat. No.: B13594922
M. Wt: 235.57 g/mol
InChI Key: SUBJQRLBPWRVHB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H4ClF2NO3. This compound is characterized by the presence of a chloro group, two fluoro groups, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is a yellow solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one typically involves the nitration of a difluorobenzene derivative followed by chlorination and subsequent acylation. One common method involves the following steps:

    Nitration: The starting material, 4,5-difluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Chlorination: The nitro-difluorobenzene is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 1-position.

    Acylation: Finally, the chlorinated nitro-difluorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-Chloro-1-(4,5-difluoro-2-aminophenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one involves its interaction with nucleophilic sites on biological molecules. The chloro group can undergo nucleophilic substitution reactions with amino acids in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or alteration of protein function. The nitro group can also participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-nitrophenyl)ethan-1-one: Similar structure but lacks the fluoro groups.

    2-Chloro-1-(4,5-difluorophenyl)ethan-1-one: Similar structure but lacks the nitro group.

    2-Chloro-1-(4,5-difluoro-2-aminophenyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-Chloro-1-(4,5-difluoro-2-nitrophenyl)ethan-1-one is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H4ClF2NO3

Molecular Weight

235.57 g/mol

IUPAC Name

2-chloro-1-(4,5-difluoro-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H4ClF2NO3/c9-3-8(13)4-1-5(10)6(11)2-7(4)12(14)15/h1-2H,3H2

InChI Key

SUBJQRLBPWRVHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

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